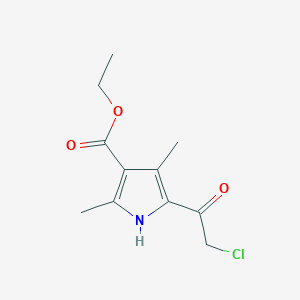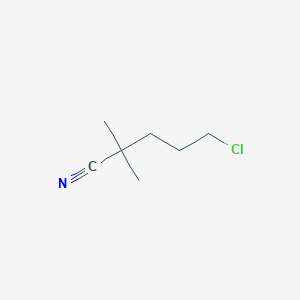
4,5-Dimethyl-1,3-oxazol-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-1,3-oxazol-2(3H)-one is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse range of applications. It is commonly used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
4,5-Dimethyl-1,3-oxazol-2(3H)-one derivatives have been synthesized and studied for their nonlinear optical properties. For instance, 4-substituted benzylidene-2-phenyl oxazol-5-ones, which are related to the 4,5-dimethyl variant, have been synthesized using both conventional and microwave-assisted synthesis. These compounds have been characterized using gas chromatography-mass spectrometry (GC-MS), Fourier-transform nuclear magnetic resonance (FT-NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy. Nonlinear optical studies using Z-scan techniques have revealed that these derivatives exhibit significant nonlinearities due to their extensively delocalized π-electron distribution, making them potentially useful in photonics and electronics (Murthy et al., 2010).
Tautomerism and Metal Complexation
Research into 2-acylmethyl-2-oxazolines, which share a core structure with 4,5-dimethyl-1,3-oxazol-2(3H)-one, has explored their tautomerism and metal complexation capabilities. These compounds have been synthesized and analyzed to understand their solid-state, solution, and gas phase structures. This research contributes to the field of coordination chemistry and metal-mediated catalysis, providing insights into the stability and reactivity of oxazoline-based compounds (Jones et al., 2013).
Lithiation and Subsequent Reactions
Studies on the lithiation of 4,4-dimethyl-2-(o-tolyl)oxazolines, which are closely related to 4,5-dimethyl-1,3-oxazol-2(3H)-one, have demonstrated the feasibility of both normal lateral lithiation and unusual ortho-lithiation. These lithiation reactions enable further functionalization and have implications for the synthesis of complex organic molecules (Tahara et al., 2002).
Rearrangements and Mechanistic Studies
Research on 1,2-rearrangements of 1,3-oxazol-2-ylidenes to 1,3-oxazoles, including derivatives like 4,5-dimethyl-1,3-oxazol-2(3H)-one, has provided valuable insights into electronic structures, singlet-triplet gaps, and substituent effects. These studies contribute to a deeper understanding of reaction mechanisms and electronic properties of oxazole derivatives (Freeman et al., 2008).
Stereochemistry and Catalysis
Research into stereochemistry and functional group effects on oxidorhenium(V) complexes using oxazoline ligands, including those related to 4,5-dimethyl-1,3-oxazol-2(3H)-one, has explored their catalytic activity. This work helps to understand how stereochemistry and functional groups influence catalytic reactions, which is crucial for the design of more efficient catalysts (Schachner et al., 2019).
Propiedades
IUPAC Name |
4,5-dimethyl-3H-1,3-oxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHVEEHRWSWVGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299367 |
Source


|
| Record name | 4,5-dimethyl-1,3-oxazol-2(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-1,3-oxazol-2(3h)-one | |
CAS RN |
59167-68-9 |
Source


|
| Record name | NSC129749 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dimethyl-1,3-oxazol-2(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)

